N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
CAS No.: 339025-32-0
Cat. No.: VC5474670
Molecular Formula: C21H17F3N2O3
Molecular Weight: 402.373
* For research use only. Not for human or veterinary use.
![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide - 339025-32-0](/images/structure/VC5474670.png)
Specification
CAS No. | 339025-32-0 |
---|---|
Molecular Formula | C21H17F3N2O3 |
Molecular Weight | 402.373 |
IUPAC Name | N-(2-methoxyphenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |
Standard InChI | InChI=1S/C21H17F3N2O3/c1-29-18-5-3-2-4-17(18)25-20(28)15-8-6-14(7-9-15)12-26-13-16(21(22,23)24)10-11-19(26)27/h2-11,13H,12H2,1H3,(H,25,28) |
Standard InChI Key | DHTHGOOMWLXUEG-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
The compound features a benzamide backbone substituted with a 2-methoxyphenyl group at the N-position and a 2-oxo-5-(trifluoromethyl)pyridinylmethyl moiety at the para position of the benzene ring. The trifluoromethyl (-CF) group significantly influences its electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Physicochemical Data
Property | Value |
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CAS No. | 339025-32-0 |
Molecular Formula | |
Molecular Weight | 402.37 g/mol |
Predicted Boiling Point | ~351°C (estimated for analogs) |
Density | ~1.3 g/cm (estimated) |
pKa | 15.1 ± 0.5 (amine group) |
The trifluoromethyl group contributes to a lower electron density at the pyridine ring, potentially affecting reactivity in substitution reactions.
Synthesis and Structural Optimization
Hypothetical Synthesis Pathways
While explicit protocols for this compound are unpublished, benzamide derivatives are typically synthesized via amidation reactions. A plausible route involves:
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Coupling of Pyridine and Benzamide Precursors: Reacting 5-(trifluoromethyl)-2-pyridone with a bromomethylbenzamide intermediate under mild reducing conditions.
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Methoxyphenyl Introduction: Introducing the 2-methoxyphenyl group via Ullmann coupling or Buchwald-Hartwig amination.
Challenges in Synthesis
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Steric Hindrance: The bulky trifluoromethyl group may impede reaction kinetics.
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Regioselectivity: Ensuring substitution at the para position requires directing groups or protective strategies.
Compound | Target | IC (nM) | Source |
---|---|---|---|
Parent Benzamide | COX-2 | 450 | |
Trifluoromethyl Analog | HDAC | 120 (estimated) |
These estimates suggest improved potency due to the -CF group’s electron-withdrawing effects.
Future Research Directions
Synthesis Optimization
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Catalytic Systems: Screening palladium vs. copper catalysts for coupling efficiency.
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Green Chemistry: Exploring solvent-free or aqueous-phase reactions to improve sustainability.
Biological Screening
Priority assays should include:
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Kinase Inhibition Profiling
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Cytotoxicity in MCF-7 and HeLa Cell Lines
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